Home > Products > Screening Compounds P11846 > (+)-18-Methoxycoronaridine
(+)-18-Methoxycoronaridine - 308123-59-3

(+)-18-Methoxycoronaridine

Catalog Number: EVT-15328728
CAS Number: 308123-59-3
Molecular Formula: C22H28N2O3
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+)-18-Methoxycoronaridine, commonly referred to as 18-methoxycoronaridine, is a synthetic derivative of ibogaine, developed in the 1990s by a research team led by pharmacologist Stanley D. Glick. This compound has garnered attention for its potential therapeutic applications, particularly in treating addiction and other neurological disorders. It is classified as a small molecule and is currently under investigation for its efficacy in clinical settings, notably in a Phase 2 trial for cutaneous leishmaniasis .

Source and Classification

18-Methoxycoronaridine is derived from the natural alkaloid ibogaine, which is known for its psychoactive properties and potential in addiction treatment. The compound falls under the category of investigational drugs and is not yet classified for widespread clinical use. Its chemical formula is C22H28N2O3C_{22}H_{28}N_{2}O_{3} with a molar mass of approximately 368.477 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 18-methoxycoronaridine involves several key steps that have evolved over time to improve efficiency and yield. The initial synthesis required the separation of regioisomers via chromatography, which has since been improved by incorporating protected primary alcohol moieties early in the synthesis process. This modification allows for the direct formation of the desired regioisomer without the need for chromatographic purification .

The general synthetic route includes:

  1. Formation of Precursors: The synthesis begins with the preparation of specific side-chain precursors that are critical for constructing the core structure of 18-methoxycoronaridine.
  2. Cyclization: A thermal electrocyclic rearrangement is employed to form the bicyclic core structure.
  3. Functional Group Modifications: Subsequent steps involve various functional group transformations to achieve the final compound.

This methodology has demonstrated significant improvements in yield and purity compared to earlier approaches.

Molecular Structure Analysis

Structure and Data

The molecular structure of 18-methoxycoronaridine features a complex bicyclic arrangement characteristic of its ibogaine derivatives. The IUPAC name for this compound is methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.0^{2,10}.0^{4,9}.0^{13,18}]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate .

  • Molecular Weight: 368.477 g/mol
  • CAS Number: 308123-60-6
  • InChI Key: DTJQBBHYRQYDEG-SVBQBFEESA-N
  • 3D Structure: Available through various chemical databases.
Chemical Reactions Analysis

Reactions and Technical Details

18-Methoxycoronaridine undergoes various chemical reactions typical for compounds with multiple functional groups. Notably, it can interact with nicotinic acetylcholine receptors (AChRs), where it acts as a noncompetitive antagonist. Studies have shown that it binds with high affinity to specific receptor sites, inhibiting calcium influx associated with receptor activation .

The compound's interactions include:

  • Binding Affinity: It demonstrates higher binding affinity for desensitized nicotinic receptors compared to resting ones.
  • Steric Interactions: The mechanism involves steric hindrance that affects receptor conformation and function.
Mechanism of Action

Process and Data

The mechanism of action of 18-methoxycoronaridine primarily involves its role as an antagonist at nicotinic acetylcholine receptors, specifically targeting the α3β4 subtype. It does not exhibit significant activity at other nicotinic subtypes or NMDA receptors, distinguishing it from ibogaine .

Key points include:

  • Competitive Inhibition: The compound inhibits receptor activity by competing with endogenous ligands.
  • Desensitization Effects: Prolonged exposure enhances its binding affinity to desensitized receptors, potentially leading to altered neurotransmitter release patterns.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 18-methoxycoronaridine are crucial for understanding its behavior in biological systems:

  • Water Solubility: Approximately 0.0396 mg/mL
  • LogP (Octanol-Water Partition Coefficient): Ranges from 2.73 to 3.57, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa is approximately 16.38; strongest basic pKa is around 8.39.
  • Polar Surface Area: 54.56 Ų
  • Rotatable Bonds: 5 .

These properties suggest that while the compound may have limited water solubility, it possesses characteristics favorable for membrane permeability.

Applications

Scientific Uses

18-Methoxycoronaridine has shown promise in various scientific applications:

  1. Addiction Treatment: Demonstrated efficacy in reducing self-administration behaviors for substances like morphine, cocaine, methamphetamine, and nicotine .
  2. Neurological Research: Its unique mechanism at nicotinic receptors makes it a valuable tool for studying receptor dynamics and potential therapeutic pathways in neuropharmacology.
  3. Clinical Trials: Currently undergoing evaluation for its safety and efficacy in treating cutaneous leishmaniasis .
Introduction to (+)-18-Methoxycoronaridine in Addiction Pharmacology

Historical Context and Development as an Ibogaine Congener

(+)-18-Methoxycoronaridine (18-MC) emerged in 1996 through collaborative research between pharmacologist Stanley D. Glick (Albany Medical College) and chemists Upul K. Bandarage and Martin E. Kuehne (University of Vermont) [6]. This synthetic congener was engineered to replicate ibogaine’s anti-addictive properties while circumventing its documented toxicities. Initial animal studies demonstrated 18-MC’s efficacy in reducing self-administration of morphine and cocaine, mirroring ibogaine’s effects but without associated cerebellar toxicity or cardiotoxicity [1] [9]. The National Institute on Drug Abuse (NIDA) recognized this potential, awarding a $6.5 million grant in 2012 to advance preclinical development and chemical manufacturing for human trials [1] [6]. Current development is led by MindMed (following Savant HWP’s acquisition), with Phase II trials investigating opioid withdrawal management [6].

Table 1: Key Milestones in 18-MC Development

YearEventSignificance
1996Synthesis by Glick, Bandarage, and KuehneFirst creation of a non-toxic ibogaine analog
2000Comparative efficacy studies vs. ibogaine publishedDemonstrated equivalent anti-addictive efficacy with lower toxicity [9]
2012NIDA grant award to Savant HWPEnabled GMP manufacturing and preclinical safety studies
2022MindMed Phase II trial initiation for opioid withdrawalFirst human trials targeting addiction applications

Rationale for Structural Modification: Reducing Toxicity While Retaining Anti-Addictive Properties

Structural optimization of ibogaine focused on eliminating molecular interactions responsible for its adverse effects while preserving affinity for addiction-relevant targets. Ibogaine’s neurotoxicity (Purkinje cell damage) and cardiotoxicity (bradycardia) were linked to its antagonism of NMDA receptors and inhibition of sodium/potassium channels [1] [9]. 18-MC’s methoxyethyl substitution at the C-18 position selectively ablated these off-target interactions, as evidenced by:

  • >100-fold reduced affinity for NMDA receptors compared to ibogaine [9]
  • No significant activity at voltage-gated sodium channels [6]
  • Absence of tremors and cerebellar damage in rodent models at anti-addictive doses [1]

Crucially, 18-MC retained high affinity for α3β4 nicotinic acetylcholine receptors (nAChRs) and κ-opioid receptors—key mediators of reward pathway modulation. This selective pharmacology was confirmed through receptor binding assays showing 18-MC’s IC50 of 0.75 μM at α3β4 nAChRs, comparable to ibogaine, while exhibiting >10-fold lower activity at σ-2 receptors and serotonin transporters [6] [9]. The molecular refinement successfully dissociated anti-addictive efficacy from systemic toxicity.

Theoretical Framework: Targeting Reward Pathways in Substance Use Disorders

18-MC exerts its anti-addictive effects through precise modulation of mesolimbic reward circuitry and associated neural adaptations. The compound’s efficacy stems from three interconnected mechanisms:

Dopaminergic Pathway Regulation

18-MC attenuates drug-induced dopamine surges in the nucleus accumbens (NAc)—a critical node in reward processing. Microdialysis studies show it blocks morphine-induced and nicotine-induced dopamine release in the NAc by >60% [1] [9]. This occurs via α3β4 nAChR antagonism in the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, which normally disinhibits dopamine neurons in the ventral tegmental area (VTA) [6] [12]. By dampening dopamine hyperactivation during drug exposure, 18-MC reduces reinforcement salience.

Glutamatergic Reconfiguration

Chronic drug use induces pathological glutamate plasticity in the basolateral amygdala (BLA)-NAc projections, driving cue-induced craving. 18-MC administration normalizes cocaine-induced glutamate surges in the BLA by 45% during reinstatement paradigms [3]. This correlates with reduced drug-seeking behavior in music-conditioned rats—a complex contextual cue model—where 18-MC completely blocked reinstatement [3].

Anti-Reward System Modulation

The dynorphin/κ-opioid system mediates stress-induced relapse. 18-MC’s partial κ-receptor agonism (Ki = 320 nM) counters drug withdrawal-induced dynorphin upregulation, potentially ameliorating negative affective states that drive compulsive use [6] [11].

Table 2: Molecular Targets Underlying 18-MC’s Mechanisms

TargetAffinity/ActivityBiological ConsequenceAddiction Relevance
α3β4 nAChRIC50 = 0.75 μMInhibits dopamine release in NAcReduces psychostimulant reinforcement [6]
κ-opioid receptorKi = 320 nMModulates dynorphin-mediated stress responsesAttenuates withdrawal-driven relapse [11]
α9α10 nAChRIC50 = 0.12 μMBlocks CaV2.2 channels, reducing neurotransmitter releaseDisrupts reward memory consolidation [16]
μ-opioid receptorModerate agonistPotential modulation of endogenous opioid toneMay ameliorate opioid withdrawal [10]

Properties

CAS Number

308123-59-3

Product Name

(+)-18-Methoxycoronaridine

IUPAC Name

methyl (1R,15S,17S,18R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m0/s1

InChI Key

DTJQBBHYRQYDEG-RLHIPHHXSA-N

Canonical SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Isomeric SMILES

COCC[C@@H]1C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.